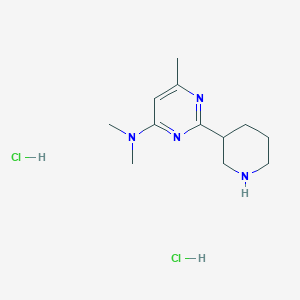

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride

Übersicht

Beschreibung

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is a chemical compound primarily used in scientific research. It is known for its complex structure, which includes a piperidine ring and a pyrimidine ring, making it a subject of interest in various fields of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, including the formation of the piperidine and pyrimidine rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. Key reactions include:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS) in chloroform, reflux (1–3 hrs) | 5-Chloro derivatives | |

| Nitration | HNO₃ in H₂SO₄ at 0°C (5–15 mins) | 5-Nitro intermediates |

-

The 5-position of the pyrimidine ring is highly reactive due to electron withdrawal by adjacent nitrogen atoms. Halogenation or nitration at this position enables further functionalization (e.g., Suzuki coupling) .

Alkylation and Acylation

The tertiary amine and piperidine nitrogen participate in alkylation/acylation:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| N-Alkylation | Alkyl halides, NaH/K₂CO₃ in DMF/THF (30–70°C, 1–3 hrs) | Quaternary ammonium salts | |

| Acylation | Acetyl chloride, Et₃N in CH₂Cl₂ (RT, 2 hrs) | Amides |

-

Methylation using dimethyl sulfate in 1,4-dioxane with K₂CO₃ is a common method to introduce methyl groups on nitrogen .

Deprotonation and Dianion Formation

The compound forms dianions under strong bases, enabling C–H functionalization:

| Base | Solvent | Temperature | Application | References |

|---|---|---|---|---|

| n-BuLi | THF | −78°C | Lithiation at C5 for alkyl/benzyl group introduction |

-

Dianion intermediates react with electrophiles (e.g., benzyl halides) to yield substituted derivatives .

Reductive Amination

The primary amine on piperidine can undergo reductive amination:

| Reagents | Conditions | Products |

|---|---|---|

| Aldehydes/ketones, NaBH₃CN | MeOH, RT, 12–24 hrs | Secondary/tertiary amines |

Salt Metathesis

The dihydrochloride form undergoes ion exchange:

| Reagents | Conditions | Outcome |

|---|---|---|

| AgNO₃ or NaOH | Aqueous/organic solvent mixtures | Free base or alternative salts (e.g., nitrate) |

Oxidation Reactions

The piperidine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄, H₂O | 60–80°C, acidic pH | Piperidine N-oxide |

| Ozone | −78°C, followed by reductive workup | Ring-opened aldehydes |

-

Oxidation products are intermediates for synthesizing metabolites or prodrugs.

Comparative Reactivity of Structural Analogues

Mechanistic Insights

-

Steric Effects : N,N-Dimethyl groups hinder electrophilic substitution at the 4-amine position.

-

Salt Effects : The dihydrochloride form enhances aqueous solubility but reduces nucleophilicity of the amine .

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Alkylation) | 30–50°C | >80% yield above 30°C |

| pH (Reductive Amination) | 6–7 | Prevents over-reduction |

| Solvent (Nucleophilic Substitution) | THF > DMF | Higher selectivity in THF |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Immunosuppressive Agents

The compound has been identified as a potential immunosuppressive agent due to its ability to inhibit specific protein kinases, particularly Janus kinase 3 (JAK3). This inhibition is crucial for therapies related to organ transplants, autoimmune diseases, and other conditions requiring immune modulation .

Case Study: Tofacitinib

Tofacitinib, a related compound, demonstrates the therapeutic utility of pyrimidine derivatives in treating conditions such as rheumatoid arthritis and psoriasis. The synthesis and efficacy of Tofacitinib highlight the importance of compounds like N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride in developing new immunosuppressive therapies .

2. Cancer Treatment

Recent studies have shown that compounds with similar structural motifs exhibit anti-cancer properties. For example, derivatives of piperidine have been evaluated for their cytotoxic effects against various cancer cell lines. The interaction with specific molecular targets suggests that this compound may also possess anti-cancer activity .

Case Study: Piperidine Derivatives

Research on piperidine derivatives has demonstrated their effectiveness in reducing the growth of hematological cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax. This positions compounds like this compound as promising candidates for further investigation in oncology .

Synthesis and Development

The synthesis of this compound involves multiple steps that optimize yield and purity. The methods employed are critical for ensuring the compound's efficacy in biological assays.

Table 1: Synthesis Overview

| Step | Description | Solvent Used | Yield (%) |

|---|---|---|---|

| 1 | Initial reaction of piperidine with pyrimidine derivative | n-butanol | 85% |

| 2 | Purification via crystallization | Ethanol | 90% |

| 3 | Formation of dihydrochloride salt | Hydrochloric acid solution | 95% |

Wirkmechanismus

The mechanism of action for N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride: Shares a similar structure but with a propionamide group.

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine: Another compound used in scientific research with different functional groups.

Uniqueness

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties.

Biologische Aktivität

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 273.25 g/mol. The structure features a pyrimidine core substituted with a piperidine ring, which is known to influence the compound's pharmacological profile.

Research indicates that compounds with similar structural motifs often exhibit activity against various biological targets. The piperidine moiety is particularly noted for its role in modulating neurotransmitter systems and inhibiting protein kinases, which are critical in cell proliferation and survival pathways .

Inhibition of Protein Kinases

Studies have demonstrated that derivatives of pyrimidine can inhibit cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are pivotal in regulating the cell cycle. This inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .

Anti-cancer Properties

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it has been tested against acute myeloid leukemia (AML) cell lines, demonstrating a dose-dependent reduction in cell viability .

- Apoptosis Induction : The compound has also been linked to the induction of apoptosis in cancer cells. This effect is mediated through the upregulation of pro-apoptotic markers such as p53 and Bax, enhancing the apoptotic response in treated cells .

Neuroprotective Effects

The piperidine ring structure contributes to neuroprotective properties by enhancing cholinergic transmission. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially benefiting conditions like Alzheimer's disease .

Case Studies

- A study conducted on various piperidine derivatives highlighted their cytotoxic effects against hematological malignancies. The results indicated that compounds structurally related to this compound could serve as effective anti-cancer agents due to their ability to interact with key proteins involved in tumor growth .

- Molecular docking studies have provided insights into the binding affinities of this compound with target proteins associated with cancer progression. These studies suggest that the compound can effectively bind to active sites on proteins involved in cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.2ClH/c1-9-7-11(16(2)3)15-12(14-9)10-5-4-6-13-8-10;;/h7,10,13H,4-6,8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDXWJRYNJTREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.